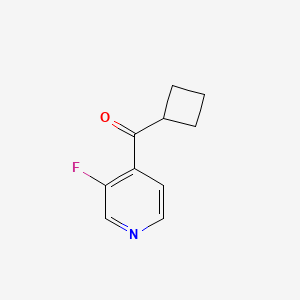![molecular formula C12H13ClN2 B11780428 3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)
3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile is a heterocyclic compound that features a unique structure combining a cyclooctane ring with a pyridine ring and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.
化学反応の分析
Types of Reactions
3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the nitrile group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or primary amines are often employed under basic conditions.
Major Products Formed
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products typically include amines or alkanes.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like amines, azides, or thiols.
科学的研究の応用
3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or act as an electrophile, while the chlorine atom can influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
- 3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-4-carbonitrile
- 3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyridine-4-carbonitrile
- 3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[e]pyridine-4-carbonitrile
Uniqueness
3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile is unique due to its specific ring fusion and the presence of both a chlorine atom and a nitrile group. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C12H13ClN2 |
|---|---|
分子量 |
220.70 g/mol |
IUPAC名 |
3-chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H13ClN2/c13-12-11(7-14)10-6-4-2-1-3-5-9(10)8-15-12/h8H,1-6H2 |
InChIキー |
CBHJGEVVZVXYOS-UHFFFAOYSA-N |
正規SMILES |
C1CCCC2=C(C(=NC=C2CC1)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11780347.png)

![7-Methylbenzo[d]isoxazol-3-amine](/img/structure/B11780352.png)

![1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11780369.png)
![3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11780377.png)
![Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)


![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)
![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)
![4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11780434.png)


